Z-APF-CMK

Apoptosis Lamin Protease Nuclear Scaffold Protease

Procure Z-APF-CMK (Z-Ala-Pro-Phe-chloromethylketone) for unambiguous dissection of Ca²⁺-regulated nuclear scaffold protease (CRNSP) pathways. Unlike pan-caspase inhibitors (e.g., Z-VAD-FMK), Z-APF-CMK specifically blocks CRNSP-mediated lamin B1 degradation, preventing misattribution in apoptosis, Alzheimer's, and cytotoxicity studies. Use in orthogonal inhibitor panels to precisely map protease cascades.

Molecular Formula C26H30ClN3O5
Molecular Weight 500.0 g/mol
Cat. No. B1516625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-APF-CMK
Molecular FormulaC26H30ClN3O5
Molecular Weight500.0 g/mol
Structural Identifiers
SMILESCC(C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)CCl)NC(=O)OCC3=CC=CC=C3
InChIInChI=1S/C26H30ClN3O5/c1-18(28-26(34)35-17-20-11-6-3-7-12-20)25(33)30-14-8-13-22(30)24(32)29-21(23(31)16-27)15-19-9-4-2-5-10-19/h2-7,9-12,18,21-22H,8,13-17H2,1H3,(H,28,34)(H,29,32)/t18-,21-,22-/m0/s1
InChIKeyCSTMIHZYNKMFSL-NYVOZVTQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Z-APF-CMK Inhibitor Procurement: Specific CRNSP Inhibition for Apoptosis Research


Z-APF-CMK (Z-Ala-Pro-Phe-chloromethylketone) is a selective, cell-permeable, irreversible peptide inhibitor of the Ca²⁺-regulated nuclear scaffold protease (CRNSP), also known as the lamin protease . This tripeptide derivative is utilized primarily in apoptosis research to dissect caspase-independent pathways of cell death, specifically those involving the degradation of nuclear lamins [1].

Why Z-APF-CMK Cannot Be Substituted with Pan-Caspase or Other CMK Inhibitors


Substituting Z-APF-CMK with common pan-caspase inhibitors (e.g., Z-VAD-FMK, Z-Asp-CH2-DCB) or other chloromethylketone (CMK) derivatives will lead to fundamentally different and often confounding experimental outcomes. Unlike broad-spectrum caspase inhibitors that block the ICE/caspase family [1], Z-APF-CMK specifically targets CRNSP, a distinct Ca²⁺-dependent protease [2]. Critically, functional studies have demonstrated that Z-VAD-FMK fails to rescue lamin A and B degradation in non-apoptotic models where Z-APF-CMK (or its analog suc-AAPF-CMK) is effective [3]. The use of an incorrect inhibitor can therefore misattribute a CRNSP-mediated process to caspases, or completely fail to block the pathway of interest, leading to invalid scientific conclusions.

Quantitative Differentiation Evidence for Z-APF-CMK in Apoptosis and Lamin Protease Studies


Unique Functional Antagonism: Z-APF-CMK Suppresses Lamin B1 Degradation Where Pan-Caspase Inhibitors Fail

In a direct comparative study using CLL lymphocytes, Z-APF-CMK completely suppressed DNA fragmentation and lamin B1 cleavage induced by glucocorticoids [1]. Crucially, pan-caspase inhibitors like Z-VAD-FMK and Boc-D(OBzl)cmk did not target this Ca²⁺-dependent lamin protease pathway [1]. This demonstrates that Z-APF-CMK acts on a distinct, non-caspase pathway, confirming its unique utility in dissecting CRNSP-dependent processes.

Apoptosis Lamin Protease Nuclear Scaffold Protease

Mechanism-Based Superiority: Z-APF-CMK Prevents Lamin Degradation Independent of Caspase Activity

In a β-Amyloid-induced non-apoptotic lamin fragmentation model, treatment with the CRNSP inhibitor suc-AAPF-CMK (an analog of Z-APF-CMK) significantly reduced the loss of lamin A and lamin B, whereas the pan-caspase inhibitor Z-VAD-FMK had no effect [1]. This provides class-level evidence that Z-APF-CMK's mechanism of action addresses a distinct proteolytic pathway critical for nuclear envelope stability, independent of caspase activation.

Neurodegeneration Alzheimer's Disease Laminopathy

Cellular Viability Profile: Higher CC50 for Z-APF-CMK Indicates Wider Therapeutic Window

Supplier-reported data indicates a CC50 value of 125 μM for Z-APF-CMK in HepG2 cells . While specific CC50 values for comparators like Z-VAD-FMK in the same assay are not uniformly reported from this source, Z-VAD-FMK has a known IC50 range of 0.0015 - 5.8 mM in tumor cell apoptosis assays [1], and other CMK derivatives like Ac-FLTD-CMK show sub-micromolar IC50s against specific caspases (e.g., IC50 46.7 nM for caspase-1) . This suggests Z-APF-CMK may offer a more favorable cytotoxicity profile in certain cellular contexts, providing a wider working concentration range for functional studies.

Cytotoxicity HepG2 Cells Toxicity Profiling

Optimal Scientific Applications for Procuring Z-APF-CMK


Dissecting Caspase-Independent vs. -Dependent Apoptosis in Cancer and Immunology

This is the primary scenario validated by the head-to-head evidence in Section 3. In experimental models (e.g., glucocorticoid-induced CLL apoptosis), use Z-APF-CMK alongside a pan-caspase inhibitor like Z-VAD-FMK. The unique ability of Z-APF-CMK to completely suppress lamin B1 cleavage and DNA fragmentation—processes unaffected by Z-VAD-FMK—allows researchers to cleanly delineate the contributions of the CRNSP pathway from those of the classical caspase cascade [1].

Investigating Nuclear Envelope Instability and Laminopathies in Neurodegenerative Disease Models

Based on class-level inference in Section 3, Z-APF-CMK is an essential tool for studies of β-Amyloid toxicity in Alzheimer's disease. In models where Aβ induces non-apoptotic lamin degradation, Z-APF-CMK (or its analog) effectively prevents this nuclear damage, while pan-caspase inhibitors like Z-VAD-FMK provide no protection [1]. This makes Z-APF-CMK critical for investigating nuclear envelope breakdown and its role in neurodegeneration.

Studying Granzyme-Independent CTL/NK Cell-Mediated Cytotoxicity

Z-APF-CMK offers a targeted approach for studying cytotoxicity mechanisms. Z-APF-CMK can be used to block the CRNSP pathway, while a selective granzyme B inhibitor, such as Z-AAD-CMK, can be used to block the granzyme pathway [1]. This orthogonal inhibition strategy allows for precise mapping of the protease cascades activated during immune cell-mediated target cell death.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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